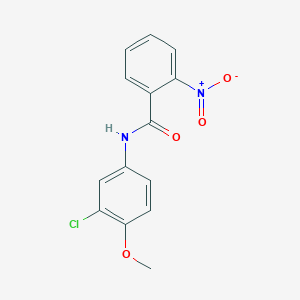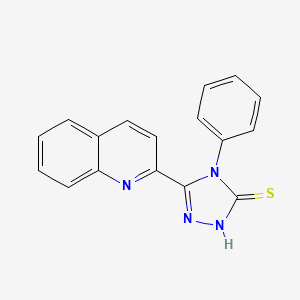
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone, also known as FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FQ is a member of the quinoline family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have antimicrobial and antiviral properties. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone is its diverse pharmacological properties. This makes it an attractive target for further research. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity. Further research is needed to determine the safety profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of this compound as a potential anticancer agent. Further studies are needed to determine the precise mechanism of action of this compound and to optimize its efficacy. Another area of research is the development of this compound as a potential treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety profile of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone involves the reaction of 4-fluoroacetophenone with 8-hydroxyquinoline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with sodium sulfide to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-(8-quinolinylthio)ethanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer, antimicrobial, and antiviral properties. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. The diverse pharmacological properties of this compound make it an attractive target for further research.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYUXQVLAMOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
